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Abstract

Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber
fermentation, has emerged as a critical signaling molecule in the regulation of host energy
metabolism.[1] Beyond its role as an energy substrate, propionate modulates key metabolic
processes including gluconeogenesis, lipogenesis, and energy expenditure through various
mechanisms.[1][2] It primarily acts via G-protein coupled receptors FFAR2 (GPR43) and
FFAR3 (GPR41), and as a histone deacetylase (HDAC) inhibitor, influencing gene expression.
[3][4] This technical guide provides an in-depth analysis of propionate's mechanisms of action,
summarizing key quantitative data, detailing experimental protocols, and visualizing complex
signaling pathways. Understanding these multifaceted roles is crucial for developing novel
therapeutic strategies targeting metabolic diseases such as obesity and type 2 diabetes.

Introduction

The gut microbiota plays a pivotal role in host physiology, largely through the production of
metabolites like short-chain fatty acids (SCFAs).[5] Propionate, along with acetate and
butyrate, is a principal SCFA produced in the colon.[4] While butyrate is a primary energy
source for colonocytes, a significant portion of propionate enters the portal circulation,
reaching the liver and other peripheral tissues where it exerts systemic effects.[6][7] Its
concentration in the portal vein can be substantially higher than in systemic circulation,
highlighting the gut-liver axis as a primary site of action.[1][7] Propionate's influence extends
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from local effects in the gut, such as stimulating hormone release, to systemic regulation of
glucose homeostasis, lipid metabolism, and energy expenditure, making it a molecule of
significant interest in metabolic research.[6][8]

Mechanisms of Action

Propionate regulates host metabolism through several distinct mechanisms, primarily involving
cell surface receptors and epigenetic modifications.

Receptor-Mediated Signaling

Propionate's signaling functions are mainly mediated by two G-protein coupled receptors
(GPCRs): Free Fatty Acid Receptor 2 (FFARZ2, also known as GPR43) and Free Fatty Acid
Receptor 3 (FFAR3, also known as GPR41).[6]

o FFAR2 (GPR43): Acetate and propionate are the most potent ligands for FFAR2.[8][9] This
receptor is expressed in various tissues, including intestinal enteroendocrine L-cells,
adipocytes, and immune cells.[8][9] In enteroendocrine L-cells, FFAR2 activation is a key
mechanism through which propionate stimulates the secretion of anorexigenic gut
hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][10] In adipocytes,
FFAR2 signaling has been shown to suppress insulin signaling and inhibit lipolysis,
suggesting a role in regulating fat storage.[3][9] In the liver, propionate can suppress
gluconeogenesis through a GPR43/AMPK signaling pathway.[11]

e FFAR3 (GPR41): FFARS3 is highly expressed in the sympathetic nervous system and
peripheral nervous system neurons.[3][12][13] Activation of FFAR3 by propionate in
sympathetic ganglia can increase sympathetic nervous system activity, leading to enhanced
energy expenditure.[12] In the gut, FFAR3 is involved in mediating propionate-induced
intestinal gluconeogenesis through a gut-brain signaling axis.[1][14] Propionate has also
been shown to stimulate the release of leptin from adipocytes via FFAR3.[12][15]

Epigenetic Regulation (HDAC Inhibition)

Independent of its receptor-mediated actions, propionate can function as a histone
deacetylase (HDAC) inhibitor.[3] By inhibiting HDACSs, propionate increases histone
acetylation, which leads to a more open chromatin structure and alters the expression of genes
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involved in metabolic and inflammatory pathways.[3][16] This mechanism contributes to its anti-
inflammatory effects and may influence the expression of key metabolic enzymes.[3]

Visualization of Key Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by propionate.
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Caption: Propionate signaling pathways mediated by the FFAR2 (GPR43) receptor.
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Caption: Propionate signaling pathways mediated by the FFAR3 (GPR41) receptor.

Regulation of Host Metabolic Pathways

Propionate directly and indirectly influences several core metabolic pathways that are central
to energy homeostasis.

Gluconeogenesis

Propionate is a major substrate for gluconeogenesis, particularly in ruminants, but also in
humans.[17][18] It enhances glucose production in the liver by being converted to succinyl-CoA
and entering the TCA cycle.[18][19] More recently, a key role has been identified for Intestinal
Gluconeogenesis (IGN). Propionate, along with butyrate, activates IGN.[14][20][21] This
process is mediated by FFAR3 signaling within the gut-brain axis.[1][14] The glucose produced
in the intestine is released into the portal vein, where it is sensed by nerves that signal to the
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brain, leading to beneficial metabolic effects, including improved glucose tolerance and
reduced food intake.[6][14][21]
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Caption: Propionate's role in intestinal gluconeogenesis and the gut-brain axis.

Lipid Metabolism

Propionate exerts significant effects on lipid metabolism. Studies have shown it can repress
hepatic lipogenesis by reducing the gene and protein expression of key lipogenic enzymes.[2]
[22] In humans, oral propionate supplementation has been demonstrated to increase whole-
body lipid oxidation rates.[23][24] Furthermore, propionate can induce the "browning" of white
adipose tissue, particularly mesenteric adipose tissue, by upregulating markers like UCP1 and
PGC1a.[7][25] This process increases mitochondrial respiration and thermogenesis, thereby
enhancing energy expenditure.[7][25]
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Energy Expenditure

A key effect of propionate is its ability to increase host energy expenditure. This is achieved
through multiple mechanisms. As mentioned, activation of FFAR3 on sympathetic neurons
increases sympathetic outflow, which boosts metabolic rate.[12] Additionally, the induction of
browning in adipose tissue contributes to increased thermogenesis.[7][25] Acute oral
administration of sodium propionate in humans was shown to significantly raise resting energy
expenditure (REE), an effect accompanied by a shift in substrate utilization towards fat
oxidation.[23]

Quantitative Data Summary

The following tables summarize key quantitative findings from human and in vitro studies on
the metabolic effects of propionate.

Table 1: Effects of Oral Propionate Supplementation in Humans

Study
Parameter . Result p-value Reference(s)
Intervention
Resting
Acute 6.8g
Energy . t by 0.045
. sodium . 0.036 [23][24]
Expenditure . kcal/min
propionate
(REE)
Acute 6.8g
Whole-Body ) )
o o sodium t by 0.012 g¢/min  0.048 [23][24]
Lipid Oxidation )
propionate
Respirator Acute 6.8
P Y ] ) 9 | from 0.88 to
Exchange Ratio sodium 0.85 0.040 [23][24]
(RER) propionate '
500mg
) ) | by 15.9 mg/dL
LDL Cholesterol propionate twice 0.016 [26]

daily for 8 weeks

(8.1%)
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| Total Cholesterol | 500mg propionate twice daily for 8 weeks | | by 19.6 mg/dL (7.3%) | 0.014
|[26] |

Table 2: Effects of Propionate in In Vitro and Animal Models

Model System Treatment Key Finding Reference(s)
Murine Colonic 1-50 mM Stimulated GLP-1 [10]
Crypts propionate and PYY secretion

Upregulated brown fat
1 mM propionate markers UCP1 and [71[25]
PGCla

Human Mesenteric

Adipocytes

Propionate-producin 1+ Glvcogen synthesis
In Vitro Gut-Liver P P g ycogen sy

consortium by ~57%; | IL-8 by [20][27]
Model .

metabolites 12%

) 1 PGC1la protein
Calf & Human 2.5 mM sodium
] levels >3-fold (calf) [19]
Hepatocytes propionate
and >5-fold (human)
) ) ) Increased plasma

Wild-Type Mice Oral propionate [12]

leptin levels

| Wild-Type Mice | Propionate administration | Increased energy expenditure and heart rate
(abolished in FFAR3-/- mice) |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings.
Below are protocols for key experiments cited in this guide.

Human Resting Energy Expenditure (REE) Measurement

o Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[24]

 Participants: 18 healthy human volunteers (BMI 24.1 + 1.2 kg/m 2).[24]
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« Intervention: Following an overnight fast, participants received either 6.8 g of sodium
propionate or a placebo (4.2 g sodium chloride) in capsules across two separate study
visits.[24]

o Measurement: Resting energy expenditure (REE), respiratory exchange ratio (RER), and
substrate oxidation rates were measured for a 180-minute period using indirect calorimetry.
[24]

e Analysis: Circulating propionate levels were quantified from blood samples. The primary
outcomes were the mean change in REE and lipid oxidation rates between the propionate
and placebo trials.[24]

Recruit 18 Healthy Volunteers
Randomization (Crossover Design)

Group A: Visit 1 Group B: Visit 1

Receive Propionate (6.89) Receive Placebo (4.29)

Overnight Fast
+
180 min Indirect Calorimetry
(Measure REE, RER)

A

Washout Period

Overnight Fast
+
180 min Indirect Calorimetry
(Measure REE, RER)

Data Analysis
(Compare Propionate vs. Placebo)
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Caption: Workflow for a human crossover trial on propionate and energy expenditure.

In Vitro Gut Hormone Secretion from Murine Colonic
Crypts

e Model: Primary colonic crypt cultures isolated from wild-type C57BL6 mice and FFAR2
knockout (FFA2-/-) mice.[10]

e Protocol:

o

Colonic crypts were isolated and cultured.

o

Cultures were incubated for 2 hours with physiological concentrations of propionate
(ranging from 1 to 50 mmol/l).[10]

o

Supernatants were collected post-incubation.

[¢]

Concentrations of secreted GLP-1 and PYY were quantified using immunoassays.

o Objective: To determine if propionate directly stimulates L-cell hormone secretion and to
confirm the role of the FFAR2 receptor in this process.[10]

Assessment of Adipose Tissue Browning

e Source: Human abdominal adipose tissue explants (mesenteric, omental, and
subcutaneous) were collected from patients undergoing open abdominal surgery.[25][28]

e Protocol:
o Tissue explants and isolated mature adipocytes were cultured.
o Cultures were treated with 1 mM propionate.[25][28]

o Following treatment, gene and protein expression of key browning markers, specifically
Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma
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coactivator 1-alpha (PGC1la), were assessed using methods like gPCR and Western
blotting.

o Functional assays, such as measuring mitochondrial respiration and ATP production, were
also performed.[7][25]

o Objective: To investigate the direct effect of propionate on inducing a thermogenic
phenotype in different depots of human adipose tissue.[7]

Therapeutic Implications and Future Directions

The multifaceted regulatory roles of propionate position it as a promising therapeutic target for
metabolic diseases.[4][8] Strategies aimed at increasing colonic propionate production, such
as supplementation with dietary fibers or specific propionate-producing bacteria, could offer a
natural and effective approach to improve metabolic health.[20][27][29]

» Obesity and Weight Management: By increasing energy expenditure, promoting fat
oxidation, and stimulating the release of satiety hormones (GLP-1, PYY, leptin), propionate
can contribute to weight management and protect against diet-induced obesity.[1][23][30]

o Type 2 Diabetes: Propionate's ability to improve glucose tolerance, enhance insulin
sensitivity, and suppress hepatic gluconeogenesis suggests its potential in the prevention
and management of type 2 diabetes.[2][11][20]

o Drug Development: The receptors FFAR2 and FFARS3 represent viable drug targets for the
development of small molecule agonists that mimic the metabolic benefits of propionate.[5]

[8]

However, the effects of propionate can be dose-dependent and context-specific.[1][4]
Excessive accumulation has been linked to potential adverse effects, underscoring the need for
a personalized approach that considers an individual's microbiota composition and metabolic
state.[1][4] Future research should focus on elucidating the long-term effects of modulating
propionate levels and developing targeted delivery systems to maximize therapeutic benefit
while minimizing potential risks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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